N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a unique structure that combines a pyrimidine core with trifluoromethyl and piperidine substituents, which may enhance its pharmacological properties.
The compound can be synthesized through various organic chemistry techniques, often involving multi-step reactions that include the formation of the pyrimidine ring and the introduction of functional groups such as trifluoromethyl and piperidine. The synthesis methods typically utilize commercially available reagents and established reaction conditions to optimize yield and purity .
This compound can be classified as an organic heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of substituted pyrimidines, which are known for their diverse biological activities, including antibacterial, antiviral, and antifungal properties.
The synthesis of N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine generally involves several key steps:
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine has a complex molecular structure characterized by:
The molecular formula is C_{12}H_{13}F_{3}N_{4}, and its molecular weight is approximately 286.25 g/mol. The presence of the trifluoromethyl group significantly affects both the electronic properties and lipophilicity of the compound, which can influence its biological activity.
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine can participate in several chemical reactions:
The mechanism of action for N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine largely depends on its interactions with biological targets, such as enzymes or receptors. The specific structural features allow it to bind effectively to target sites, potentially inhibiting or modulating biological pathways relevant to diseases.
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is typically a solid at room temperature with specific melting and boiling points that can vary based on purity.
The compound exhibits notable stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its solubility profile indicates moderate solubility in organic solvents, which is advantageous for various applications .
N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine has potential applications in:
This comprehensive analysis highlights the significance of N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine in scientific research and its potential for future applications across various fields.
The design of N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine originated from optimization campaigns targeting G protein-coupled receptor 119 (GPR119), a key regulator of glucose-dependent insulin secretion. Early GPR119 agonists featured a pyrimidine core linked to a piperidine ring via an oxygen atom (e.g., propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate). Computational modeling predicted a hydrophobic pocket between the pyrimidine and piperidine moieties in the receptor binding site. Replacing the oxygen linker with a nitrogen atom created a tertiary amine center, enabling the installation of substituents to occupy this pocket [2] [3].
This nitrogen bridge permitted the exploration of N-alkyl groups, where the N-cyclopropyl moiety emerged as a critical feature. The cyclopropyl group’s high bond rotational energy and conformational rigidity pre-organized the molecule for optimal receptor engagement, reducing the entropic penalty of binding. Additionally, cyclopropyl’s balanced lipophilicity (clogP ~2.1) addressed metabolic instability issues in earlier leads while maintaining solubility [5] .
Table 1: Evolution of GPR119 Agonist Scaffolds
Generation | Linker (X) | N-Substituent (R) | GPR119 EC₅₀ (nM) | hERG IC₅₀ (μM) |
---|---|---|---|---|
First (Oxygen) | O | - | 850 | 12 |
Second (Nitrogen) | N | -CH₂CH₃ (Ethyl) | 210 | 18 |
Optimized (Nitrogen) | N | -cPr (Cyclopropyl) | 35 | >30 |
The 6-(trifluoromethyl)pyrimidine motif was instrumental in enhancing agonist potency and pharmacokinetic properties. Electrophysiological studies revealed that early ethyl-substituted analogues exhibited significant human ether-à-go-go-related gene (hERG) channel inhibition (IC₅₀ = 8.2 μM), posing cardiac toxicity risks. Introducing the trifluoromethyl (CF₃) group at C6 of the pyrimidine ring increased GPR119 agonist activity by 6-fold while pushing hERG IC₅₀ beyond 30 μM [2] [3].
The CF₃ group contributed to bioactivity through three synergistic mechanisms:
Table 2: Impact of Pyrimidine C6 Substituents on Bioactivity
C6 Substituent | logD₇.₄ | GPR119 EC₅₀ (nM) | hERG IC₅₀ (μM) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
-H | 1.8 | 210 | 18 | 32 |
-CH₃ | 2.0 | 185 | 15 | 41 |
-CF₃ | 2.4 | 35 | >30 | 282 |
-OCF₃ | 2.6 | 50 | 25 | 195 |
The N-cyclopropyl and piperidin-4-yl groups exhibited cooperative effects on conformational stability and target engagement. Quantum mechanics calculations (B3LYP/6-31G) revealed that the cyclopropyl group restricted rotation around the piperidine N-C bond, locking the piperidine in a chair conformation with the nitrogen lone pair oriented *trans to the pyrimidine plane. This conformation optimally positioned the piperidine’s protonated nitrogen for a salt bridge with Asp196 in transmembrane helix 5 (TM5) of GPR119 [5] .
Additionally, cyclopropyl’s steric footprint prevented undesirable N-dealkylation—a major metabolic pathway for N-ethyl analogues. In vitro studies in human hepatocytes showed a 92% reduction in dealkylated metabolites for the cyclopropyl derivative compared to ethyl [1]. Molecular dynamics simulations further demonstrated that cyclopropyl’s CH/π interactions with Phe119 in extracellular loop 2 (ECL2) contributed 2.3 kcal/mol to binding energy, explaining the 8-fold potency increase over the unsubstituted parent compound [5].
Table 3: Conformational and Binding Analysis of N-Substituents
Parameter | N-Ethyl | N-Cyclopropyl |
---|---|---|
N-C Bond Rotation Barrier (kcal/mol) | 9.1 | 13.8 |
Metabolic Clearance (mL/min/kg) | 38 | 9 |
GPR119 Kd (nM) | 120 | 16 |
ΔG Binding (kcal/mol) | -9.2 | -11.5 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1